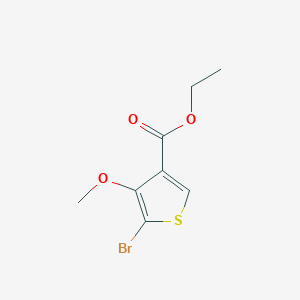

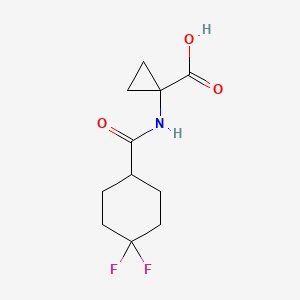

![molecular formula C12H16N3Na4O16P3 B12076293 Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)

Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

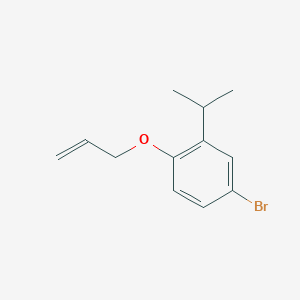

Aminoallyl uridine triphosphate: is a nucleotide with a modified base containing an allylamine group. This compound is primarily used in the post-labeling of nucleic acids for fluorescence detection in microarray applications. The aminoallyl group is typically attached to the carbon 5 of the pyrimidine ring of uracil, making it more reactive compared to other amine groups directly attached to the rings of the bases .

準備方法

Synthetic Routes and Reaction Conditions: Aminoallyl uridine triphosphate can be synthesized via Heck coupling. The process involves the modification of a nucleoside with an iodine atom at the fifth carbon in the pyrimidine ring through electrophilic halogenation. This modified nucleoside then reacts with allylamine and various reagents via Heck coupling, removing the halogen group and adding the allylamine to form aminoallyl uridine triphosphate .

Industrial Production Methods: In industrial settings, aminoallyl uridine triphosphate is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically supplied as a 50 mM aqueous solution, titrated to pH 7.0-7.5 with sodium hydroxide .

化学反応の分析

Types of Reactions: Aminoallyl uridine triphosphate undergoes various chemical reactions, including substitution reactions. The primary amine group on the aminoallyl moiety reacts with amino-reactive dyes, such as cyanine and patented dyes containing a reactive leaving group like succinimidyl ester .

Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxysuccinimide esters, which help attach fluorescent dyes to the primary amino group on the nucleotide. The reactions typically occur under mild conditions, ensuring the stability of the nucleotide .

Major Products: The major products formed from these reactions are fluorescently labeled nucleotides, which are used in various molecular biology applications, including RNA synthesis and microarray-based hybridization detection .

科学的研究の応用

Aminoallyl uridine triphosphate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Nucleic Acid Sequence-Based Amplification (NASBA): It is enzymatically incorporated into RNA during the NASBA reaction, allowing for subsequent labeling with fluorescent dyes.

Microarray-Based Hybridization Detection: The compound is used to label cDNA and cRNA for fluorescence detection in microarray applications.

Eberwine mRNA Amplification: Aminoallyl uridine triphosphate is incorporated into RNA during Eberwine mRNA amplification, enabling the study of gene expression.

RNA Labeling: It is used for indirect non-radioactive enzymatic labeling of RNA during in vitro transcription.

作用機序

The mechanism of action of aminoallyl uridine triphosphate involves its incorporation into RNA molecules during transcription. The resulting amine-containing RNA can then be labeled with any amine-reactive fluorescent dye, biotin, or hapten. This labeling allows for the detection and analysis of RNA molecules in various research applications .

類似化合物との比較

Aminoallyl deoxyuridine triphosphate: Similar to aminoallyl uridine triphosphate but with a deoxyribose sugar instead of ribose.

Aminohexylacrylamido deoxyuridine triphosphate: Another modified nucleotide used for labeling DNA.

Uniqueness: Aminoallyl uridine triphosphate is unique due to its high reactivity and efficiency in labeling RNA molecules. Unlike other modified nucleotides, it provides a reactive group for post-synthesis labeling, making it highly versatile for various molecular biology applications .

特性

分子式 |

C12H16N3Na4O16P3 |

|---|---|

分子量 |

643.15 g/mol |

IUPAC名 |

tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H20N3O16P3.4Na/c1-2-3-27-11(29-33(23,24)31-34(25,26)30-32(20,21)22)8-6(16)7(17)10(28-8)15-4-5(13)9(18)14-12(15)19;;;;/h2,4,6-8,10-11,16-17H,1,3,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;;/q;4*+1/p-4 |

InChIキー |

RKTCAKYVMAKFDV-UHFFFAOYSA-J |

正規SMILES |

C=CCOC(C1C(C(C(O1)N2C=C(C(=O)NC2=O)N)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

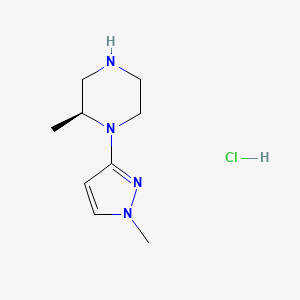

![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)

![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)